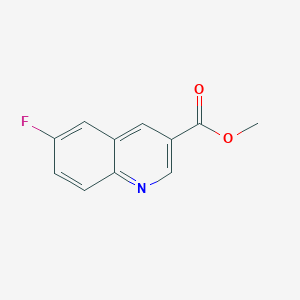

Methyl 6-fluoroquinoline-3-carboxylate

Description

Methyl 6-fluoroquinoline-3-carboxylate (CAS: 1573997-71-3) is a fluorinated quinoline derivative with a methyl ester functional group at the 3-position. Its molecular formula is C₁₁H₈FNO₂, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing fluorine atom and the ester moiety, which enhance reactivity in cross-coupling reactions and heterocyclic modifications .

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

methyl 6-fluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 |

InChI Key |

RCEMALLZHCNGOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C2C=CC(=CC2=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroquinoline-3-carboxylate typically involves the fluorination of quinoline derivatives. One common method is the reaction of 6-fluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: Quinoline-3-methanol or quinoline-3-aldehyde.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-fluoroquinoline-3-carboxylate serves as a lead compound in drug development, particularly for antibiotics and anticancer agents. Its structural characteristics, including the fluorine atom at the 6-position and the carboxylate group at the 3-position, enhance its biological activity. Research indicates that this compound may inhibit specific enzymes involved in bacterial DNA replication, akin to other fluoroquinolone derivatives.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is attributed to the increased lipophilicity conferred by the fluorine substituent, which may enhance its binding affinity to biological targets.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 6.25 µg/mL |

| Pseudomonas aeruginosa | 12.5 µg/mL |

| Candida albicans | 25 µg/mL |

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, facilitating the development of various derivatives through reactions such as substitution, oxidation, and reduction.

Synthetic Methods

Common synthetic methods for this compound include:

- Substitution Reactions : Using sodium methoxide as a reagent.

- Oxidation Reactions : Utilizing potassium permanganate.

- Reduction Reactions : Employing lithium aluminum hydride.

Optimized synthetic approaches, such as microwave-assisted synthesis or solvent-free conditions, have been explored to improve yields and reduce environmental impact.

Biological Studies

Recent research has focused on the biological activities of this compound beyond antimicrobial effects. Investigations into its anticancer properties have revealed promising results.

Anticancer Activity

A study highlighted that novel quinolone derivatives, including this compound, exhibit significant anticancer activity against ovarian cancer cell lines (SKOV-3). The compound's ability to act as a small molecule enhancer of RNA-binding proteins suggests potential therapeutic pathways for cancer treatment .

Table 2: Anticancer Activity Against SKOV-3 Cell Line

| Compound | GI50 (µM) |

|---|---|

| This compound | TBD |

| Enoxacin | 114 |

Mechanism of Action

The mechanism of action of methyl 6-fluoroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase, an enzyme critical for DNA replication. The compound inhibits the activity of DNA gyrase, leading to the disruption of bacterial DNA replication and ultimately causing bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Ester Group Variants: Methyl vs. Ethyl

- Ethyl 6-fluoroquinoline-3-carboxylate (CAS: 71083-14-2, C₁₂H₁₀FNO₂) differs only in its ester group (ethyl instead of methyl). The ethyl substitution increases molecular weight (219.21 g/mol vs. 205.19 g/mol for the methyl variant) and may slightly alter solubility in organic solvents.

- Storage Conditions: Both require dry, room-temperature storage to prevent ester hydrolysis, though the ethyl variant is noted to be temporarily out of stock in some regions .

Halogen-Substituted Analogs

- Ethyl 6-chloroquinoline-3-carboxylate (CAS: 1017414-83-3, C₁₂H₁₀ClNO₂) replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase steric hindrance and may reduce reaction rates in nucleophilic substitutions compared to the fluoro analog. This compound is prioritized in agrochemical synthesis for its stability .

- Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS: 1384265-62-6, C₁₃H₉ClF₃NO₂) incorporates multiple substituents, including a trifluoromethyl group. This enhances electrophilicity and resistance to metabolic degradation, making it suitable for antimalarial drug development .

Positional and Functional Group Modifications

- Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (CAS: 58038-66-7) introduces an 8-methyl and 4-methylamino group. These modifications enhance binding affinity to bacterial DNA gyrase, positioning it as a candidate for fluoroquinolone antibiotics .

- Methyl 6-fluoroisoquinoline-8-carboxylate (MDL: MFCD29763002) is an isoquinoline isomer. The shifted nitrogen atom alters electronic distribution, reducing planar rigidity compared to quinoline derivatives. This impacts intercalation properties in DNA-targeting therapies .

Bromo and Methoxy Derivatives

- Methyl 6-bromo-7-fluoroquinoline-3-carboxylate (CAS: N/A, C₁₁H₇BrFNO₂) and Ethyl 6-bromo-7-fluoroquinoline-3-carboxylate (CAS: 379699-99-7) feature bromine at the 6-position. Bromine’s polarizability facilitates Suzuki-Miyaura couplings, enabling diverse aryl substitutions for kinase inhibitor synthesis .

- 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (C₁₂H₈F₃NO₃) replaces the ester with a carboxylic acid. This increases hydrophilicity but reduces cell membrane permeability, limiting its utility in central nervous system (CNS) drug development .

Data Tables

Table 1: Key Properties of Methyl 6-fluoroquinoline-3-carboxylate and Analogs

Research Implications

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability in pharmaceuticals, while chlorine’s bulkiness favors agrochemical durability .

- Ester vs. Acid: The methyl ester group in this compound offers superior reactivity in amidation and reduction reactions compared to carboxylic acid derivatives .

Biological Activity

Methyl 6-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position and a carboxylate ester group at the 3-position of the quinoline ring. This unique substitution pattern enhances its lipophilicity and alters its binding affinity to various biological targets, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV, similar to other compounds in the fluoroquinolone class .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

| Staphylococcus aureus | 0.03 µg/mL |

These findings suggest that this compound could be effective against multidrug-resistant (MDR) pathogens, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated various derivatives of quinolines, including this compound, for antiproliferative activity against cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than established anticancer drugs, highlighting their potential as lead compounds in cancer therapy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.55 | H-460 (Lung Cancer) |

| Derivative A | 0.03 | H-460 |

| Derivative B | 1.24 | MCF-7 (Breast Cancer) |

Synthesis Methods

The synthesis of this compound typically involves several steps, including the use of common reagents such as sodium methoxide for substitution reactions and lithium aluminum hydride for reduction processes. Recent advancements have introduced microwave-assisted synthesis and solvent-free conditions to enhance yields and minimize environmental impact .

Synthesis Overview:

- Starting Materials: Fluorinated quinolines and carboxylic acid derivatives.

- Reagents: Sodium methoxide, potassium permanganate.

- Methods: Microwave-assisted synthesis; solvent-free conditions.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation demonstrated that this compound effectively inhibited growth in various Gram-negative and Gram-positive bacteria, showcasing its broad-spectrum antimicrobial potential .

- Anticancer Research : In vitro studies on lung cancer cell lines revealed that this compound derivatives exhibited significant cytotoxicity compared to standard treatments, suggesting a promising avenue for future cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.